1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC9683693
Molecular Formula: C16H17BrN2O3
Molecular Weight: 365.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17BrN2O3 |
|---|---|
| Molecular Weight | 365.22 g/mol |
| IUPAC Name | 1-[2-(4-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H17BrN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22) |
| Standard InChI Key | OSQFQAQVUGEMGT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br |
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid integrates two pharmacologically significant heterocycles: a 4-bromoindole and a piperidine ring. The indole system, substituted at the 4-position with bromine, is connected via an acetyl group to the nitrogen atom of the piperidine ring, which itself bears a carboxylic acid substituent at the 4-position. This configuration introduces both hydrophobic (bromine, indole) and hydrophilic (carboxylic acid) domains, enabling potential interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇BrN₂O₃ | |
| Molecular Weight | 365.22 g/mol | |
| IUPAC Name | 1-[2-(4-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br | |
| InChI Key | OSQFQAQVUGEMGT-UHFFFAOYSA-N |
The presence of the bromine atom enhances electron-withdrawing effects, potentially influencing the compound’s reactivity and binding affinity. The piperidine ring’s chair conformation and the carboxylic acid’s ionizability further contribute to its physicochemical behavior, including solubility and membrane permeability.
Synthetic Pathways and Methodologies
The synthesis of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step protocols, leveraging coupling reactions to assemble the indole and piperidine subunits. A representative approach may include:
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Indole Bromination: Introducing bromine at the 4-position of indole using electrophilic brominating agents like N-bromosuccinimide (NBS).
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Acetylation: Reacting the brominated indole with chloroacetyl chloride to form the acetylated intermediate.
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Piperidine Coupling: Conjugating the acetylated indole to piperidine-4-carboxylic acid via nucleophilic acyl substitution, often facilitated by bases such as triethylamine in dimethylformamide (DMF).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Catalyst |
|---|---|---|---|
| Bromination | NBS, Lewis acid (e.g., FeCl₃) | DCM | --- |
| Acetylation | Chloroacetyl chloride, base | DMF | Triethylamine |
| Coupling | Piperidine-4-carboxylic acid | DMF | DCC/HOBt |
Key challenges include regioselective bromination and minimizing racemization during coupling. Recent advances in microwave-assisted synthesis could enhance yield and purity.
| Property | Acetyl Derivative (This Compound) | Propanoyl Analog |
|---|---|---|
| Molecular Weight | 365.22 g/mol | 379.25 g/mol |
| Density | Not reported | 1.5 g/cm³ |
| Boiling Point | Not reported | 609.5°C |
| LogP | Estimated ~2.5 | 2.96 |
The carboxylic acid moiety likely confers moderate aqueous solubility, though exact values remain uncharacterized. Stability studies under varying pH and temperature conditions are warranted.
Comparative Analysis with Structural Analogs
The 4-bromo substitution distinguishes this compound from analogs like 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid, where bromine’s position alters electronic distribution and steric interactions. Similarly, elongating the acetyl linker to propanoyl (as in ) increases molecular flexibility, potentially enhancing binding to deeper protein pockets.
Future Research Directions
Critical gaps include:
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Mechanistic Studies: Elucidating interactions with biological targets (e.g., kinases, GPCRs).
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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Structural Optimization: Exploring substitutions at the indole 2- or 3-positions to modulate activity.
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